5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid
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Overview
Description
5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as Suzuki coupling, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Other methods include Stille coupling, Negishi coupling, and Ullmann coupling .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, electrochemical methods have been explored for the synthesis of bipyridine derivatives, offering a more sustainable approach .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The compound can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its functionality in supramolecular assemblies .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to viologens, which have applications in electrochemistry and materials science.
3,4’-Bipyridine: Known for its use in pharmaceuticals, particularly in the treatment of heart failure.
Uniqueness
5-Methyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid is unique due to the presence of methyl and carboxylic acid groups, which can influence its coordination behavior and reactivity. These functional groups can enhance its solubility and provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H10N2O4 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
3-(2-carboxypyridin-3-yl)-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-7-5-9(11(13(18)19)15-6-7)8-3-2-4-14-10(8)12(16)17/h2-6H,1H3,(H,16,17)(H,18,19) |
InChI Key |
WQLQEDDSHHINIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
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